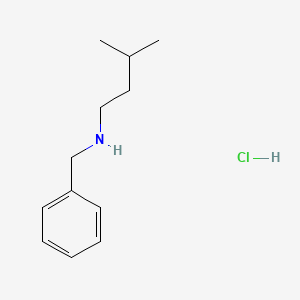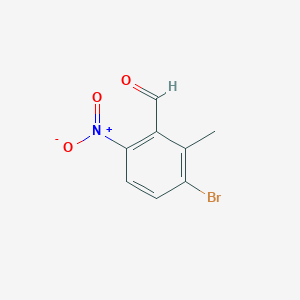
methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate, commonly known as Methyl-THIQ, is a unique compound with a wide range of potential applications in scientific research. This molecule is a derivative of the isoquinoline, an aromatic heterocyclic compound, and is composed of a fused, six-membered ring system with two nitrogen atoms as the heteroatoms. Methyl-THIQ has been found to possess a variety of properties, which make it a valuable tool for many types of scientific experiments.
Applications De Recherche Scientifique
Methyl-THIQ has been found to have a variety of potential applications in scientific research. It has been used in a variety of experiments, such as in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of various compounds on the immune system. Additionally, it has been used in the study of the effects of various compounds on the cardiovascular system.
Mécanisme D'action
The mechanism of action of Methyl-THIQ is not well understood. However, it is believed to act as an agonist of the sigma-1 receptor, a protein located on the surface of cells in the central nervous system. This receptor has been found to be involved in a variety of physiological processes, including the regulation of neurotransmitter release, the regulation of cell death, and the regulation of the immune system.
Biochemical and Physiological Effects
Methyl-THIQ has been found to have a variety of biochemical and physiological effects. It has been found to have a potent agonist effect on the sigma-1 receptor, which can lead to an increase in the release of neurotransmitters, such as serotonin and dopamine, as well as an increase in the activity of certain enzymes, such as tyrosine hydroxylase. Additionally, it has been found to have an anti-inflammatory effect, as well as a mild analgesic effect.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-THIQ has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily monitored and measured. Additionally, it is relatively non-toxic, and has a low potential for abuse. However, there are a few potential limitations to its use in laboratory experiments. It is a relatively new compound, and its effects have not been extensively studied, so its full potential is not yet known. Additionally, it is not widely available, so it may not be accessible to all laboratories.
Orientations Futures
There are a number of potential future directions for the use of Methyl-THIQ in scientific research. One potential direction is to further explore its effects on the sigma-1 receptor and its role in various physiological processes. Additionally, further research could be done to explore its potential applications in the treatment of various diseases and conditions, such as depression, anxiety, and pain. Additionally, further research could be done to explore its potential use in the development of novel therapeutic agents. Finally, further research could be done to explore its potential use in the development of novel drug delivery systems.
Méthodes De Synthèse
Methyl-THIQ can be synthesized in a variety of ways, including the direct synthesis from isoquinoline and propanoic acid, or via a two-step reaction of isoquinoline and 2-methyl-1-propanol. The direct synthesis method involves the reaction of isoquinoline and propanoic acid in aqueous solution, with the addition of an acid catalyst. This reaction yields the desired product in a yield of approximately 80%. The two-step reaction yields the desired product in a yield of approximately 90%, and involves the reaction of isoquinoline and 2-methyl-1-propanol in the presence of an acid catalyst.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate involves the condensation of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with methyl 3-bromopropionate, followed by reduction of the resulting ester with sodium borohydride.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid", "methyl 3-bromopropionate", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 g, 6.1 mmol) and methyl 3-bromopropionate (1.5 g, 9.1 mmol) in methanol (20 mL) and add hydrochloric acid (1 M, 2 mL).", "Step 2: Reflux the reaction mixture for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (1 M, 5 mL) to adjust the pH to 9-10.", "Step 4: Extract the mixture with diethyl ether (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (2 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring.", "Step 8: Reflux the reaction mixture for 4 hours.", "Step 9: Cool the reaction mixture to room temperature and add water (10 mL) slowly with stirring.", "Step 10: Extract the mixture with diethyl ether (3 x 20 mL).", "Step 11: Combine the organic layers and wash with water (2 x 20 mL).", "Step 12: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product, methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate." ] } | |
Numéro CAS |
1893599-16-0 |
Nom du produit |
methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate |
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.3 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




